Home > Products > Screening Compounds P50632 > 4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine
4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine - 2549012-02-2

4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Catalog Number: EVT-6570035
CAS Number: 2549012-02-2
Molecular Formula: C16H20FN7O
Molecular Weight: 345.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: SAR216471 is a potent, reversible antagonist of the P2Y12 receptor, surpassing the potency of previously reported P2Y12 antagonists in inhibiting ADP-induced platelet aggregation []. This compound exhibits high selectivity for the P2Y12 receptor and demonstrates promising antiplatelet and antithrombotic effects in vivo [].

4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM)

Compound Description: FIPM is a novel compound designed to target leucine-rich repeat kinase 2 (LRRK2) []. It demonstrates high binding affinity for LRRK2 in vitro (IC50 = 8.0 nM) []. Despite promising in vitro results, FIPM showed limited potential as a PET tracer for LRRK2 in vivo due to low specific binding in the brain [].

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently undergoing clinical evaluation for treating idiopathic pulmonary fibrosis []. It effectively reduces plasma lysophosphatidic acid (LPA) levels in vivo and shows efficacy in preclinical models of pulmonary fibrosis by reducing extracellular matrix deposition and LPA 18:2 content in the lung [].

4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-Fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol

Compound Description: These two compounds, particularly when formulated together in thistle seed oil, have shown promising results in treating purulent wounds in sheep []. They exhibit antimicrobial and antifungal properties, promoting faster wound healing compared to standard treatments [].

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives

Compound Description: This series of compounds acts as selective inhibitors of tyrosine kinase 2 (TYK2) []. These inhibitors exhibit potential for treating inflammatory bowel disease (IBD), as demonstrated by their ability to reduce pro-inflammatory cytokine production and alleviate IBD symptoms in preclinical models [].

Compound Description: AZD5305 functions as a potent and selective PARP1 inhibitor, demonstrating efficacy in preclinical models of BRCA-mutant cancers [].

1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea (GLPG2938)

Compound Description: GLPG2938 is a potent S1P2 antagonist, exhibiting potential as a therapeutic agent for idiopathic pulmonary fibrosis [].

Compound Description: This compound, identified as ASTX660, is a non-peptidomimetic antagonist of Inhibitor of Apoptosis Proteins (IAPs) []. It exhibits a balanced inhibitory profile for both cellular IAP (cIAP) and X-linked IAP (XIAP), suggesting potential as an anticancer agent [].

6-Aryl-4-pyrazol-1-yl-pyridazin-3-one and Derivatives

Compound Description: This compound serves as a versatile building block for synthesizing diverse heterocyclic systems []. Its derivatives have shown potential biological activities, prompting further research in this area [].

Compound Description: This series of compounds demonstrates broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, including Candida species [].

Methyl (5-(6-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor, showing promise in treating advanced solid tumors [].

5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives

Compound Description: This series of compounds demonstrates weak to moderate antibacterial activity [].

4,5-Dihydro-6-(1H-indol-5-yl)pyridazin-3(2H)-ones

Compound Description: This class of compounds exhibits positive inotropic activity with minimal effects on heart rate and blood pressure [].

3-(1,3-Benzodioxol-5-yl)-6-(4-cyclopropyl-piperazin-1-yl) pyridazine

Compound Description: This compound and its salts exhibit antagonistic activity towards histamine H3 receptors []. This suggests their potential therapeutic application in conditions where modulating histamine H3 receptor activity is beneficial.

2-Ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonate derivatives

Compound Description: These derivatives exhibit inhibitory activity against the aldose reductase (AR) enzyme, suggesting their potential as antidiabetic agents [].

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one

Compound Description: The crystal structure of this compound has been determined [], but the abstract does not provide information regarding its biological activity or potential therapeutic applications.

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one

Compound Description: This compound acts as a potent, orally active, and brain-penetrant inhibitor of phosphodiesterase 5 (PDE5) [].

7-{4-[3-(1H-Inden-3-yl)propyl]piperazin-1-yl}-1,3-benzoxazol-2(3H)-one (WS-50030)

Compound Description: WS-50030 exhibits a dual mechanism of action, acting as both a dopamine D2 receptor partial agonist and a serotonin reuptake inhibitor [].

3-(2-Chlorobenzyl)-7-[4-(2-chlorobenzyl)-piperazin-1-yl]-5,6,8-trifluoro-3H-quinazolin-4-one

Compound Description: The crystal structure of this compound has been determined [], but the provided abstract doesn't detail its biological activities or potential therapeutic applications.

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate

Compound Description: These compounds represent two examples of pyridazinone derivatives whose crystal structures have been analyzed [].

4-Phenyl-6-aryl-2-[3-(4-arylpiperazin-1-yl)propyl]pyridazin-3-ones

Compound Description: This series of compounds, structurally related to trazodone, exhibits potent analgesic activity, surpassing the potency of acetaminophen and noramidopyrine [].

Compound Description: This newly synthesized compound demonstrates promising anti-breast cancer activity, exhibiting better potency against MCF-7 breast cancer cells than the standard drug 4-hydroxytamoxifen [].

[2-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl] (S 18126)

Compound Description: S 18126 is a potent, selective, and competitive antagonist at dopamine D4 receptors [].

6-Cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl- piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H- isoquinolin-1-one (RN486)

Compound Description: RN486 is a selective Bruton’s tyrosine kinase (Btk) inhibitor, showing efficacy in preclinical models of immune hypersensitivity and arthritis [].

2-(Coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles Containing 2,4,6-Trisubstituted s-Triazine Derivatives

Compound Description: This series of compounds incorporates a 1,3,5-s-triazine moiety and exhibits antibacterial activity [].

Compound Description: This series of pyridazinone derivatives was designed and synthesized to explore their potential as antidepressant agents [].

1-(Morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one

Compound Description: This compound has been synthesized and characterized using various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR [].

3-(3-Chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamides

Compound Description: This series of compounds has been synthesized and characterized, but the provided abstract does not disclose specific biological evaluation data [].

6-(3-(4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)phenylamino)pyridazin-3(2H)-one Derivatives

Compound Description: This series of pyridazinone derivatives incorporates a pyrazole ring and has undergone synthesis and characterization, but specific biological activity data are not provided in the abstract [].

(E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one

Compound Description: This compound demonstrates potent neuroprotective activity in an in vivo model of acute cerebral ischemia []. It significantly extends the survival time of mice subjected to this condition [].

6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene (FMPD)

Compound Description: FMPD displays potent antagonistic activity at dopamine D2, 5-HT2A, and 5-HT6 receptors, suggesting potential as a novel antipsychotic agent [].

Overview

4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound characterized by its unique structural features, which include a morpholine ring connected to a pyridazine moiety that is further substituted with a piperazine and a fluoropyrimidine group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Source

This compound can be synthesized through various multi-step organic reactions, often involving commercially available precursors. The synthesis typically requires specific reagents and controlled conditions to achieve the desired structural configurations.

Classification

4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine falls under the category of heterocyclic compounds, which are characterized by the presence of rings containing atoms of at least two different elements. It is particularly noted for its role as a potential pharmaceutical agent, especially in cancer and antiviral therapies.

Synthesis Analysis

Methods

The synthesis of 4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine generally involves several key steps:

  1. Preparation of Pyridazine Core: The synthesis often begins with the formation of the pyridazine ring, which can be achieved through cyclization reactions involving appropriate precursors.
  2. Introduction of Piperazine: Following the formation of the pyridazine core, a piperazine ring is introduced through nucleophilic substitution reactions.
  3. Attachment of Fluoropyrimidine: The final step involves attaching the fluoropyrimidine group to the piperazine ring, often utilizing coupling reactions that require specific catalysts and solvents.

Technical Details

Each step in the synthesis requires careful selection of reaction conditions, including temperature, pressure, and solvent choice. Common solvents include dimethyl sulfoxide and ethanol, while catalysts such as palladium on carbon may be employed during hydrogenation steps.

Molecular Structure Analysis

Structure

The molecular structure of 4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine can be represented as follows:

  • Molecular Formula: C16H21N7O
  • Molecular Weight: 327.38 g/mol
  • IUPAC Name: 4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine
  • Canonical SMILES: C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=CC=N4

Data

The compound's structure includes multiple functional groups that contribute to its biological activity. The presence of nitrogen atoms in both the piperazine and pyridazine rings enhances its ability to interact with biological targets.

Chemical Reactions Analysis

Reactions

4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo several types of chemical reactions:

  1. Oxidation: This may involve introducing oxygen into the molecule using oxidizing agents like potassium permanganate.
  2. Reduction: Reduction processes can be performed using hydrogen gas in the presence of palladium catalysts.
  3. Substitution: Nucleophilic substitution reactions can occur at various positions on the piperazine or pyridazine rings.

Technical Details

The choice of reagents and conditions significantly affects the outcome of these reactions. For instance, oxidation might yield ketone derivatives, while substitution could introduce new functional groups.

Mechanism of Action

The mechanism of action for 4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways.

Process

Upon binding to its target, this compound can alter enzyme activity or receptor signaling, leading to downstream effects that may contribute to its therapeutic potential in treating diseases like cancer or viral infections.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

PropertyValue
Melting PointNot specified
SolubilitySoluble in DMSO
AppearanceCrystalline solid

Chemical Properties

Key chemical properties include:

PropertyValue
StabilityStable under normal conditions
ReactivityReacts with oxidizing and reducing agents
Applications

Scientific Uses

4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for potential anticancer and antiviral activities.
  2. Chemical Biology: Used as a building block for synthesizing more complex molecules.
  3. Material Science: Explored for its properties in developing new materials or as a catalyst in chemical reactions.

This compound's unique structure and properties make it a valuable candidate for further research and development in various scientific fields.

Properties

CAS Number

2549012-02-2

Product Name

4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

IUPAC Name

4-[6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine

Molecular Formula

C16H20FN7O

Molecular Weight

345.37 g/mol

InChI

InChI=1S/C16H20FN7O/c17-13-11-18-12-19-16(13)24-5-3-22(4-6-24)14-1-2-15(21-20-14)23-7-9-25-10-8-23/h1-2,11-12H,3-10H2

InChI Key

RMQXCIFGRVPKEI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=NC=C4F

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=NC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.